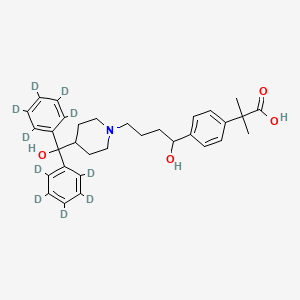
Fexofenadine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadine-d10 is a deuterated form of fexofenadine, an antihistamine used to treat allergy symptoms such as hay fever and urticaria. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug. This compound is particularly useful in scientific research for studying the behavior of fexofenadine in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d10 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
Fexofenadine+D2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium incorporation and overall purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fexofenadine-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to its alcohol form under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Fexofenadine-d10 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Examining interactions with other drugs and their impact on fexofenadine metabolism.
Biological Research: Studying the effects of fexofenadine on various biological systems and its potential therapeutic applications.
Wirkmechanismus
Fexofenadine-d10 exerts its effects by selectively antagonizing the H1 histamine receptors. By blocking these receptors, it prevents the activation of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study its pharmacokinetics more accurately.
Vergleich Mit ähnlichen Verbindungen
Fexofenadine-d10 is compared with other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles.
Cetirizine: Known for its efficacy but may cause drowsiness in some individuals.
Loratadine: Less likely to cause drowsiness but has a slower onset of action.
Desloratadine: A metabolite of loratadine with a longer duration of action and minimal sedative effects.
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies and a better understanding of its metabolic pathways.
Eigenschaften
Molekularformel |
C32H39NO4 |
|---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D |
InChI-Schlüssel |
RWTNPBWLLIMQHL-ZKZWDRQZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


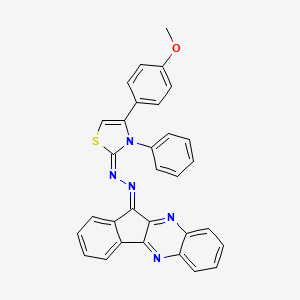
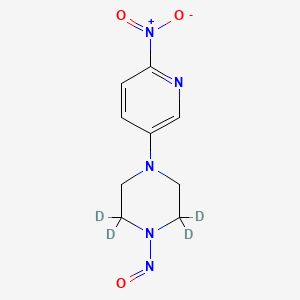
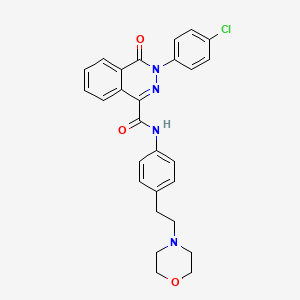

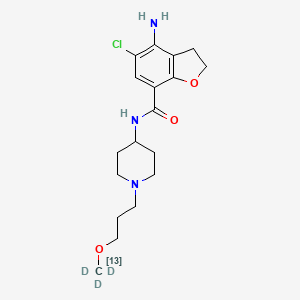


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
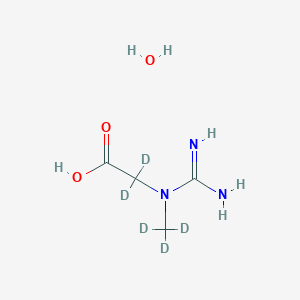
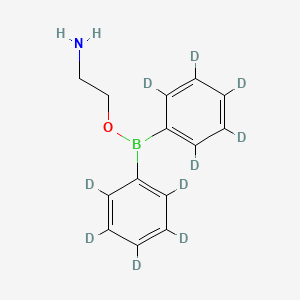

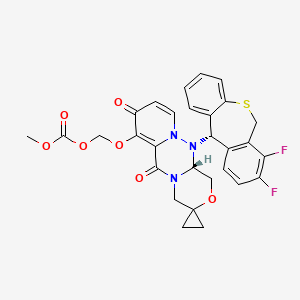
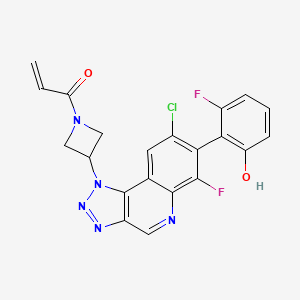
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
